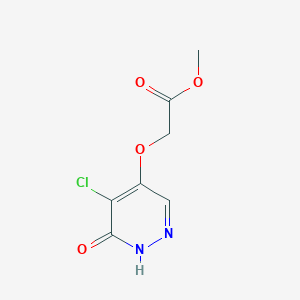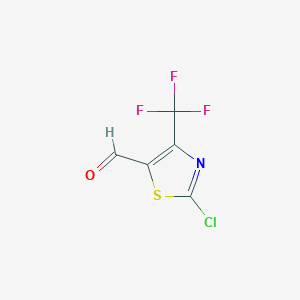![molecular formula C9H15N3OS B11889196 N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide CAS No. 117840-41-2](/img/structure/B11889196.png)
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Thia-1,4-diazaspiro[45]dec-3-en-3-yl)acetamide is a chemical compound known for its unique spirocyclic structure, which includes a sulfur atom and nitrogen atoms within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide typically involves the reaction of appropriate amines with thioglycolic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to remove water, which drives the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic ring system.
Substitution: The acetamide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
N-(2-Thia-1,4-diazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-ulcer properties.
作用機序
The mechanism by which N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in gastrointestinal health. The compound may inhibit certain enzymes or receptors, leading to its observed anti-ulcer activity .
類似化合物との比較
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-ulcer activity.
Thiazolidin-4-one derivatives: These compounds also exhibit anti-ulcer properties and have a related structural motif.
Uniqueness
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide is unique due to its specific spirocyclic structure, which includes both sulfur and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
117840-41-2 |
|---|---|
分子式 |
C9H15N3OS |
分子量 |
213.30 g/mol |
IUPAC名 |
N-(2-thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide |
InChI |
InChI=1S/C9H15N3OS/c1-7(13)10-8-11-9(12-14-8)5-3-2-4-6-9/h12H,2-6H2,1H3,(H,10,11,13) |
InChIキー |
JGGVVWJXSCPGSO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2(CCCCC2)NS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)


![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)







![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)


